5,6,7,8-Tetramethoxycoumarin
Overview
Description
5,6,7,8-Tetramethoxycoumarin is a natural product found in Platypodium elegans and Pelargonium sidoides . It is a member of the class of coumarins that is coumarin substituted by methoxy groups at positions 5, 6, 7, and 8 .
Synthesis Analysis
The synthesis of naturally occurring polyoxygenated coumarins, including 5,6,7,8-Tetramethoxycoumarin, involves the synthesis of suitable tetraoxygenated benzaldehydes, which are then converted to the corresponding coumarins via a Wittig reaction .
Molecular Structure Analysis
The molecular formula of 5,6,7,8-Tetramethoxycoumarin is C13H14O6 . Its average mass is 266.247 Da and its monoisotopic mass is 266.079041 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5,6,7,8-Tetramethoxycoumarin include a topological polar surface area of 63.2 Ų, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 6, and a rotatable bond count of 4 .
Scientific Research Applications
Anti-Breast Cancer Drugs
Scientists have been interested in hybrid coumarin derivatives due to their wide clinical anticancer use . A series of novel hybrid coumarin derivatives were synthesized, and their in vitro cytotoxic activities were evaluated . Several substances have been identified as promising candidates for future study, especially one compound due to its potent activity against β-tubulin (TUB) polymerization, sulfatase, and aromatase enzymes . It also has a role in inducing cell-cycle arrest at the S phase in the MCF-7 cell line, as well as apoptosis .
Antibacterial Effects
The research showed that four coumarins demonstrated stronger antibacterial effects than the standard treatment with thiadiazole and copper . A more detailed analysis showed that the enhanced antibacterial activity is due to the substitution at positions C-6, C-7, and C-8 of the coumarin nucleus .
Antifungal Activity
Coumarins have also been reported to exhibit antifungal properties . This makes them potential candidates for the development of new antifungal agents.
Anti-Human Immunodeficiency Infection
Coumarins have been reported to exhibit anti-human immunodeficiency infection activities . This suggests that they could be used in the development of new drugs for the treatment of HIV.
Anti-Tubercular Activity
Coumarins have been reported to exhibit anti-tubercular activities . This suggests that they could be used in the development of new drugs for the treatment of tuberculosis.
Mechanism of Action
Target of Action
These include enzymes, receptors, and cellular structures, contributing to their diverse biological activities .
Mode of Action
Coumarins are known to interact with their targets in various ways, such as inhibiting enzyme activity, binding to receptors, or intercalating into dna . The exact interaction of 5,6,7,8-Tetramethoxycoumarin with its targets would depend on its specific chemical structure and the nature of the target.
Biochemical Pathways
For instance, they can influence the phenylpropanoid pathway, which is involved in the biosynthesis of a variety of secondary metabolites . The specific pathways affected by 5,6,7,8-Tetramethoxycoumarin would depend on its specific targets and mode of action.
Result of Action
Coumarins are known to have a wide range of biological activities, including antimicrobial, antioxidant, and anticancer effects . The specific effects of 5,6,7,8-Tetramethoxycoumarin would depend on its specific targets and mode of action.
properties
IUPAC Name |
5,6,7,8-tetramethoxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O6/c1-15-9-7-5-6-8(14)19-10(7)12(17-3)13(18-4)11(9)16-2/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGDYUCKOYJQOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C2=C1C=CC(=O)O2)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60204860 | |
Record name | 5,6,7,8-Tetramethoxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60204860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetramethoxycoumarin | |
CAS RN |
56317-15-8 | |
Record name | 5,6,7,8-Tetramethoxycoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056317158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6,7,8-Tetramethoxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60204860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Where has 5,6,7,8-Tetramethoxycoumarin been identified in nature?
A1: 5,6,7,8-Tetramethoxycoumarin has been isolated from the stems and leaves of Sapium discolor [] and the chloroform portion of Ailanthus altissima []. This suggests that this compound might be present in other plant species as well, opening avenues for further phytochemical investigations.
Q2: What spectroscopic techniques are helpful in characterizing 5,6,7,8-Tetramethoxycoumarin?
A2: While the provided research articles do not delve into the detailed spectroscopic characterization of 5,6,7,8-Tetramethoxycoumarin, they highlight the use of ¹H-NMR and ¹³C-NMR for structural elucidation of this compound []. Additionally, UV spectral analysis has been theoretically studied for this molecule []. Further research employing techniques like IR, Mass Spectrometry, and X-ray crystallography could provide a comprehensive structural understanding.
Q3: Are there any studies exploring the potential biological activities of 5,6,7,8-Tetramethoxycoumarin?
A3: While the provided research articles primarily focus on the isolation and identification of 5,6,7,8-Tetramethoxycoumarin, they do not delve into its potential biological activities. Further research is needed to explore possible anti-inflammatory, antioxidant, or cytotoxic properties, among others.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.